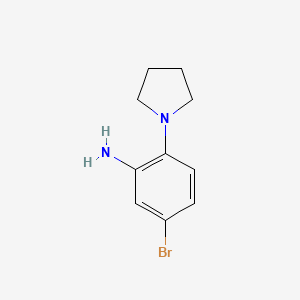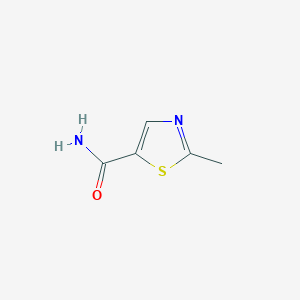
5-溴-2-(吡咯烷-1-基)苯胺
描述
5-Bromo-2-(pyrrolidin-1-yl)aniline is a compound that is structurally related to various aniline derivatives which have been the subject of numerous studies due to their potential applications in medicinal chemistry and material science. The compound consists of a bromine atom attached to the second position of an aniline ring, with a pyrrolidin-1-yl group substituting the aniline nitrogen. This structure is similar to those studied in the context of ligand behavior in coordination polymers , cyclization reactions to form pyrrolones , and as a key intermediate in the synthesis of pharmacologically active compounds .
Synthesis Analysis
The synthesis of related bromo-aniline derivatives has been explored through various methods. For instance, pyrrole-2-carboxylic acid has been used as a ligand in Cu-catalyzed monoarylation of anilines with aryl iodides and bromides, which could potentially be applied to the synthesis of 5-Bromo-2-(pyrrolidin-1-yl)aniline . Additionally, the selective monobromination of aniline derivatives has been achieved using molecular bromine adsorbed on zeolite 5A, which might offer a route to synthesize the brominated aniline core of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Bromo-2-(pyrrolidin-1-yl)aniline has been determined using techniques such as X-ray crystallography. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand the molecular geometry and intermolecular interactions in the solid state . Such studies provide insights into the potential molecular geometry and stability of 5-Bromo-2-(pyrrolidin-1-yl)aniline.
Chemical Reactions Analysis
The reactivity of bromo-aniline derivatives has been explored in various chemical reactions. For instance, 1-bromoallyl bromides have been carbonylatively cyclized with anilines to form pyrrolones , and novel bromo-imidazo[4,5-b]pyridine derivatives have been synthesized from bromo-diaminopyridine, which could suggest possible reactions for the functionalization of the pyrrolidin-1-yl group in 5-Bromo-2-(pyrrolidin-1-yl)aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds have been characterized using spectroscopic methods and density functional theory (DFT) calculations. For example, the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine provided information on its vibrational frequencies and chemical shift values, which could be analogous to the properties of 5-Bromo-2-(pyrrolidin-1-yl)aniline . Additionally, the study of pyridin-2-ylboron derivatives has revealed structural differences that influence chemical reactivity and stability, which could be relevant to the stability of the bromo-aniline compound .
科学研究应用
合成和表征
- 新型衍生物的合成:5-溴-2-(吡咯烷-1-基)苯胺用于合成新型化合物。例如,一项研究涉及通过亲电取代反应合成一系列衍生物,然后使用红外、1H NMR 质谱对其进行表征 (Mogulaiah、Sundar 和 Tasleem,2018)。
化学反应和性质
- 在稠合三环杂环合成中的作用:该化合物在合成新型稠合三环杂环中发挥作用,这在各种化学应用中很重要 (Bazazan 等人,2013)。
- 苯胺衍生物的溴化:它用于苯胺衍生物的选择性溴化,该过程在各种化学合成应用中至关重要 (Onaka 和 Izumi,1984)。
生物和医药应用
- 抗菌活性:5-溴-2-(吡咯烷-1-基)苯胺的某些衍生物表现出显着的抗菌活性,使其成为抗菌药物开发的潜在候选者 (Bogdanowicz 等人,2013)。
先进材料和催化研究
- 有机反应中的催化:该化合物参与催化反应,例如 C-H 债券胺化,这在有机合成中至关重要 (Zhao 等人,2017)。
环境和分析化学
- 金属的分光光度测定:5-溴-2-(吡咯烷-1-基)苯胺的衍生物用作分光光度试剂,用于测定铁和铜等金属,这在环境分析中很重要 (Horiguchi 等人,1983)。
吡啶衍生物的合成
- 基于吡啶的衍生物的合成:该化合物在合成吡啶衍生物中至关重要,吡啶衍生物具有包括生物活性在内的多种应用 (Ahmad 等人,2017)。
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as 5-bromo-2-(pyrrolidin-1-yl)aniline, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the nitrogen in the pyrrolidine ring, is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that 5-bromo-2-(pyrrolidin-1-yl)aniline may have similar effects .
Action Environment
The stability of organoboron reagents, which are often used in reactions with compounds like 5-bromo-2-(pyrrolidin-1-yl)aniline, is generally environmentally benign .
属性
IUPAC Name |
5-bromo-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOMCTRPJFFHBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Tert-butyl hexahydro-1H-pyrrolo[3,4-C]pyridine-2(3H)-carboxylate](/img/structure/B1290766.png)

![Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1290768.png)





![6-Bromo-3-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1290789.png)




![3-[(Dimethylamino)methyl]-4-fluorobenzonitrile](/img/structure/B1290812.png)